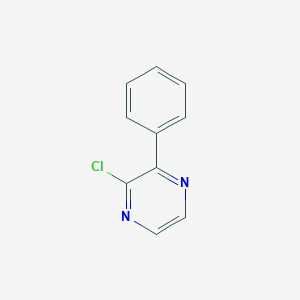

2-Chloro-3-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPLTXKTKMPKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356469 | |

| Record name | 2-chloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-65-9 | |

| Record name | 2-chloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-phenylpyrazine chemical properties

An In-depth Technical Guide to 2-Chloro-3-phenylpyrazine

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its core physical and chemical properties are summarized below.

| Property | Data | Reference |

| CAS Number | 41270-65-9 | [1] |

| Molecular Formula | C₁₀H₇ClN₂ | |

| Molecular Weight | 190.63 g/mol | |

| Physical State | Solid | |

| Melting Point | 50 - 56 °C | |

| Boiling Point | 115 - 116 °C | |

| Solubility | No data available | |

| Flammability | Flammable solid, Category 1 |

Synthesis and Reactivity

The pyrazine ring is a key scaffold in medicinal chemistry.[2] The chloro-substituent on the pyrazine ring makes this compound a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

General Synthesis Pathway

Caption: Logical workflow for the synthesis of this compound.

Reactivity and Key Reactions

The chlorine atom on the electron-deficient pyrazine ring is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is crucial for building more complex molecules.

Caption: Reactivity pathways of this compound.

Experimental Protocols

Detailed experimental protocols for reactions involving chloro-pyrazines can be adapted from established procedures for similar heterocyclic compounds.

Protocol: Synthesis of 2-(Substituted-amino)-3-phenylpyrazine via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMSO, NMP, or DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen amine.

-

Add the anhydrous solvent to dissolve the reactants.

-

Add the base to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(substituted-amino)-3-phenylpyrazine.[3]

Caption: Experimental workflow for SNAr of this compound.

Biological Significance and Applications

Pyrazine derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including antibacterial, anti-cancer, and anti-diabetic properties.[2] Specifically, derivatives of 2-chloro-3-hydrazinopyrazine have been designed and synthesized as potential multifunctional agents for treating Alzheimer's disease by inhibiting the acetylcholinesterase (AChE) enzyme.[2] The this compound scaffold serves as a critical building block for generating libraries of such bioactive compounds.

Caption: Drug discovery pathway utilizing this compound.

Safety and Handling

This compound is classified as a flammable solid. Standard laboratory safety precautions should be observed.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Hazards: May cause skin and eye irritation. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

This document is intended for research and development purposes. All handling and experiments should be conducted by qualified professionals in a suitable laboratory setting.

References

- 1. This compound | 41270-65-9 [m.chemicalbook.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aksci.com [aksci.com]

Technical Guide: 2-Chloro-3-phenylpyrazine in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-phenylpyrazine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, structural features, synthesis, physicochemical properties, and its significant role as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a chloro and a phenyl group.

CAS Number: 41270-65-9[1]

Molecular Formula: C₁₀H₇ClN₂

The structural arrangement of this compound, particularly the presence of the reactive chloro group, makes it a versatile precursor for the synthesis of a wide array of derivatives.[2] The pyrazine core itself is a recognized pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application in synthesis and drug design. Below is a summary of available data.

| Property | Value | Source |

| Molecular Weight | 190.63 g/mol | |

| Melting Point | 97-98 °C | [3] |

| Boiling Point | 296.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -1.78 ± 0.10 (Predicted) | [3] |

| *Note: Experimental data for Melting Point, Boiling Point, Density, and pKa are for the related isomer 2-Chloro-5-phenylpyrazine (CAS: 25844-73-9). |

Synthesis

Representative Experimental Protocol

This protocol is a generalized procedure for the synthesis of a substituted pyrazine, which can be adapted for this compound.

Step 1: Synthesis of 3-phenyl-2(1H)-pyrazinone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylglyoxal (1 equivalent) and glycinamide hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: Add a base, for example, sodium bicarbonate (2 equivalents), to the mixture to neutralize the hydrochloride and facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3-phenyl-2(1H)-pyrazinone.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, suspend the synthesized 3-phenyl-2(1H)-pyrazinone (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heating: Carefully heat the mixture to reflux for a few hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extraction and Purification: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography.

Caption: Representative synthesis workflow for this compound.

Applications in Drug Discovery and Development

Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.

Acetylcholinesterase Inhibitors

Derivatives of 2-chloro-3-hydrazinopyrazine have been designed and synthesized as potent acetylcholinesterase (AChE) inhibitors.[4] These compounds are being investigated as potential therapeutic agents for Alzheimer's disease, which is characterized by a deficit in cholinergic neurotransmission.[4] The pyrazine core plays a role in the binding of these inhibitors to the active site of the AChE enzyme.

Antimycobacterial and Antimicrobial Agents

The structural framework of chloropyrazines is relevant in the exploration of novel antimycobacterial compounds, which is a critical area of research due to the global health threat of tuberculosis.[2] The pyrazine scaffold is a key component in several clinically used drugs, highlighting its importance in drug design.

Kinase Inhibitors

The pyrazine ring is a common feature in many kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating the binding of the inhibitor to the hinge region of the kinase domain. This interaction is crucial for the inhibition of kinase activity, which is a key target in cancer therapy.

Caption: Mechanism of pyrazine-based kinase inhibitors.

Experimental Workflow for Drug Discovery

The development of new drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure allows for the synthesis of a diverse range of derivatives with significant potential as therapeutic agents, particularly in the areas of neurodegenerative diseases, infectious diseases, and oncology. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. This compound | 41270-65-9 [m.chemicalbook.com]

- 2. This compound CAS 41270-65-9 - Supplier [benchchem.com]

- 3. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Chloro-3-phenylpyrazine: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-3-phenylpyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines established spectroscopic principles with data from structurally related compounds to present a comprehensive analytical profile. The methodologies outlined herein are based on standard laboratory practices for the structural elucidation of organic compounds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of similar pyrazine and aromatic systems and are intended to serve as a reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.4-8.6 | Doublet | 1H | Pyrazine H |

| ~8.2-8.4 | Doublet | 1H | Pyrazine H |

| ~7.8-8.0 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4-7.6 | Multiplet | 3H | Phenyl H (meta, para) |

Predicted values are based on the analysis of substituted pyrazine and phenyl compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155-158 | C-Cl (Pyrazine) |

| ~150-153 | C-Phenyl (Pyrazine) |

| ~142-145 | Pyrazine CH |

| ~140-143 | Pyrazine CH |

| ~135-138 | Phenyl C (quaternary) |

| ~128-131 | Phenyl CH |

| ~127-130 | Phenyl CH |

Predicted values are based on the analysis of substituted pyrazine and aromatic systems.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1450-1500 | Medium-Strong | C=N Ring Stretch |

| ~1000-1200 | Strong | C-Cl Stretch |

| ~750-800 | Strong | Aromatic C-H Bend (out-of-plane) |

| ~690-750 | Strong | Aromatic C-H Bend (out-of-plane) |

Predicted values are based on characteristic vibrational frequencies for aromatic and halogenated heterocyclic compounds.

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 190/192 | 100/33 | [M]⁺ (Molecular Ion) |

| 162 | Variable | [M-N₂]⁺ |

| 155 | Variable | [M-Cl]⁺ |

| 127 | Variable | [M-Cl-N₂]⁺ |

| 77 | Variable | [C₆H₅]⁺ |

The isotopic pattern for the molecular ion is due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like this compound.

Biological Activity of 2-Chloro-3-phenylpyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Among these, 2-chloro-3-phenylpyrazine derivatives have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential as anticancer agents. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method is the microwave-assisted Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a chloropyrazine with a substituted phenylboronic acid in the presence of a palladium catalyst and a base.[1]

A general synthetic scheme is presented below:

Caption: General synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

2,3-Dichloropyrazine

-

Substituted phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene and Water)

-

Microwave reactor vial

-

Stir bar

Procedure:

-

To a microwave reactor vial, add 2,3-dichloropyrazine (1 equivalent), the substituted phenylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes), with stirring.

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-3-(substituted-phenyl)pyrazine.

Biological Activities

This compound derivatives have demonstrated a range of biological activities, with their anticancer and kinase inhibitory properties being of particular interest.

Anticancer Activity

Several studies have highlighted the potential of pyrazine derivatives as anticancer agents. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate, was found to inhibit the viability of chronic myeloid leukemia K562 cells with an IC50 of 25 µM after 72 hours of treatment.[1] While this is not a this compound, it underscores the potential of the broader pyrazine class.

A series of novel 2-pyrazoline derivatives bearing a 4-aryloxy-7-chloroquinoline fragment, which shares some structural similarities with the target compounds, exhibited remarkable antitumor activity against 58 cancer cell lines, with GI50 values in the range of 0.48 to 1.66 μM.[2]

Table 1: Anticancer Activity of Selected Pyrazine and Related Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | K562 (Chronic Myeloid Leukemia) | 25 µM | [1] |

| Pyrazoline derivative 7f | SNB-75 (CNS Cancer) | 0.48 µM | [2] |

| Pyrazoline derivative 8f | SNB-75 (CNS Cancer) | 1.13 µM | [2] |

| Pyrazoline derivative 7b | BT-549 (Breast Cancer) | 1.40 µM | [2] |

| Pyrazoline derivative 8c | HOP-92 (Non-Small Cell Lung Cancer) | 1.50 µM | [2] |

| Pyrazoline derivative 7d | SNB-75 (CNS Cancer) | 1.66 µM | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibitory Activity

Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes. While specific data for this compound derivatives is limited in the readily available literature, related pyrazolo[4,3-e][1][2][3]triazine sulfonamide derivatives have been shown to inhibit the Abl protein kinase with low micromolar IC50 values.[4]

Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[4,3-e][1][2][3]triazine Derivatives

| Compound | Kinase | Activity (IC50) | Reference |

| 9c | Abl | 5.8 µM | [5] |

| 9e | Abl | 5.9 µM | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP

-

This compound derivatives

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the this compound derivatives.

-

In a 96-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate for a short period to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at the optimal temperature for the kinase.

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents, including pyrazine derivatives, exert their effects is through the induction of apoptosis, or programmed cell death.

One study on a pyrazine derivative demonstrated that it induces apoptosis by targeting the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, as well as Survivin, an inhibitor of apoptosis protein.

The intrinsic apoptosis pathway is a key mechanism for a cell to initiate programmed cell death in response to cellular stress. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6]

Caption: Intrinsic apoptosis pathway induced by a pyrazine derivative.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound derivatives

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their ability to induce apoptosis and potentially inhibit key kinases makes them attractive candidates for further investigation.

Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.

-

Conducting comprehensive in vitro and in vivo studies to evaluate the efficacy and safety of the most potent compounds.

-

Elucidating the precise molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their mechanisms of action.

This technical guide provides a foundational understanding of the biological activity of this compound derivatives. The provided experimental protocols and diagrams are intended to serve as a practical resource for researchers in the field of cancer drug discovery.

References

- 1. 2-Chloro-3-(p-chlorophenyl)pyrazine | 88066-87-9 | Benchchem [benchchem.com]

- 2. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Elusive Mechanism of 2-Chloro-3-phenylpyrazine: A Focus on its Bioactive Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known biological mechanisms of action related to the 2-chloro-3-phenylpyrazine scaffold. Direct research on the parent compound, this compound, is notably scarce in publicly available scientific literature. Consequently, this document focuses on the well-characterized biological activities of its derivatives, which serve as a proxy for understanding the potential therapeutic applications of this chemical class. The primary focus is on a series of 2-chloro-3-hydrazinopyrazine derivatives, particularly the compound designated as CHP4, which has demonstrated significant potential as a multi-functional agent for the treatment of Alzheimer's disease. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Pyrazine Core and its Therapeutic Potential

Pyrazine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of documented pharmacological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, anti-diabetic, anti-cancer, analgesic, and hypnotic effects[1]. The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, is capable of protonation and hydrogen-bond formation, making it a versatile scaffold for drug design[1]. While the biological profile of the parent this compound remains largely uncharacterized, recent studies on its derivatives have unveiled promising therapeutic avenues, particularly in the realm of neurodegenerative diseases.

Mechanism of Action: Insights from 2-Chloro-3-hydrazinopyrazine Derivatives

A significant body of research has focused on 2-chloro-3-hydrazinopyrazine derivatives as potential agents for the treatment of Alzheimer's disease (AD)[1]. Alzheimer's is characterized by the loss of cholinergic neurotransmission due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE)[1]. Therefore, inhibiting AChE is a key therapeutic strategy.

A series of 2-chloro-3-hydrazinopyrazine derivatives, designated CHP1-5, were synthesized and evaluated for their anti-AD potential. Among these, compound CHP4 emerged as a potent multi-functional agent[1].

Acetylcholinesterase (AChE) Inhibition

CHP4 demonstrated strong inhibitory effects on acetylcholinesterase. This inhibition is crucial for preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease patients[1].

Neuroprotection against Amyloid-β (Aβ) Induced Toxicity

The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease, leading to neuronal cell death. Studies using the PC12 cell line, a common model for neuronal cells, have shown that CHP4 can significantly diminish the cytotoxicity induced by Aβ1–42[1]. While CHP4 itself was found to be non-toxic to PC12 cells at concentrations up to 100 µM, it effectively protected these cells from Aβ1–42-induced damage[1].

Modulation of Tau Hyperphosphorylation and HSP70 Expression

Tau protein hyperphosphorylation is another key pathological feature of Alzheimer's disease. Treatment with CHP4 at a concentration of 30 µM was found to decrease Aβ1–42-induced tau hyperphosphorylation in PC12 cells[1]. Concurrently, CHP4 significantly increased the expression of Heat Shock Protein 70 (HSP70)[1]. HSP70 is known to play a cytoprotective role in AD by interfering with Aβ self-assembly, inhibiting apoptotic pathways, and reducing tau aggregation[1].

Antioxidant Activity

Oxidative stress is also implicated in the pathogenesis of Alzheimer's disease. CHP4 exhibited the highest antioxidant properties among the tested 2-chloro-3-hydrazinopyrazine derivatives, as determined by DPPH, FRAP, and ABTS assays[1].

Quantitative Data

The following table summarizes the key quantitative data for the biological activity of CHP4 and its related derivatives.

| Compound | Target/Assay | Metric | Value | Reference Compound | Reference Value |

| CHP4 | Acetylcholinesterase (AChE) | IC50 | 3.76 µM | Donepezil | 0.53 µM |

| CHP5 | Acetylcholinesterase (AChE) | IC50 | 4.2 µM | Donepezil | 0.53 µM |

| CHP4 | PC12 Cell Viability | Concentration for non-toxicity | 0-100 µM | - | - |

| CHP4 | Aβ1–42-induced cytotoxicity in PC12 cells | Protective Effect | Significant | - | - |

| CHP4 | Tau Hyperphosphorylation in PC12 cells (30 µM) | Effect | Decreased | - | - |

| CHP4 | HSP70 Expression in PC12 cells (30 µM) | Effect | Increased | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of CHP4. These protocols are synthesized from established methods and the specific study on 2-chloro-3-hydrazinopyrazine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

Test compounds (CHP derivatives) and reference inhibitor (Donepezil)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare solutions of the test compounds and the reference inhibitor at various concentrations.

-

In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution to the respective wells.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compounds.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Aβ1–42-Induced Cytotoxicity Assay in PC12 Cells (MTT Assay)

This assay assesses the neuroprotective effect of a compound against Aβ1–42-induced cell death by measuring the metabolic activity of the cells.

-

Materials:

-

PC12 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Aggregated Aβ1–42 peptide

-

Test compound (CHP4)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

-

Protocol:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (CHP4) for 2 hours.

-

Induce cytotoxicity by adding aggregated Aβ1–42 (final concentration, e.g., 10 µM) to the wells and incubate for 24 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the control (untreated) cells.

-

Western Blot Analysis for Tau Hyperphosphorylation and HSP70 Expression

This technique is used to detect and quantify the levels of specific proteins (phosphorylated Tau and HSP70) in cell lysates.

-

Materials:

-

PC12 cells treated as described in the cytotoxicity assay

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-Tau, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

-

-

Protocol:

-

Lyse the treated PC12 cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of CHP4 in Neuroprotection

References

The Resurgence of Pyrazine Scaffolds: A Technical Guide to Their Expanding Role in Medicinal Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemistry, biological activities, and therapeutic potential of pyrazine derivatives. This whitepaper provides an in-depth analysis of their applications in oncology, infectious diseases, and beyond, supported by quantitative data, detailed experimental protocols, and novel visualizations of key signaling pathways.

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with a broad spectrum of biological activities. This guide delves into the core aspects of pyrazine chemistry, offering a technical overview for professionals engaged in drug discovery and development.

Anticancer Activity: A Prominent Frontier

Pyrazine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Kinase Signaling Pathways

A primary mode of anticancer action for many pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a common feature in many cancers, making them attractive therapeutic targets.

c-Met and VEGFR-2 Inhibition: A series of[2][3][4]triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2 kinases. The inhibition of these pathways can disrupt tumor growth and angiogenesis.

PI3K/Akt/ERK1/2 Pathway Inhibition: Certain pyrazolinone chalcones containing a pyrazine moiety have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway, which is a critical regulator of cell growth and survival.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | 12b | Hep-2 | 11 | [6] |

| Imidazo[1,2-a]pyrazine | 12b | HepG2 | 13 | [6] |

| Imidazo[1,2-a]pyrazine | 12b | MCF-7 | 11 | [6] |

| Imidazo[1,2-a]pyrazine | 12b | A375 | 11 | [6] |

| [2][3][4]triazolo[4,3-a]pyrazine | 17l | A549 | 0.98 | [7][8] |

| [2][3][4]triazolo[4,3-a]pyrazine | 17l | MCF-7 | 1.05 | [7][8] |

| [2][3][4]triazolo[4,3-a]pyrazine | 17l | Hela | 1.28 | [7][8] |

| Pyrazinamide Derivative | 1f | M. tuberculosis | 8.0 (MIC) | [9] |

| Chalcone-Pyrazine Hybrid | 49 | A549 | 0.13 | [10] |

| Chalcone-Pyrazine Hybrid | 49 | Colo-205 | 0.19 | [10] |

| Chalcone-Pyrazine Hybrid | 50 | MCF-7 | 0.18 | [10] |

| Chalcone-Pyrazine Hybrid | 51 | MCF-7 | 0.012 | [10] |

| Flavono-Pyrazine Hybrid | 89 | MCF-7 | 10.43 | [10] |

Antimicrobial and Antiviral Activities

Pyrazine derivatives have also demonstrated significant promise as antimicrobial and antiviral agents.

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.[2]

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | 2e | S. aureus | 32 | [2] |

| Triazolo[4,3-a]pyrazine | 2e | E. coli | 16 | [2] |

| Pyrazine Carboxamide | 5d | XDR S. Typhi | 6.25 | [11] |

| Pyrazine-2-carboxylic acid derivative | P10 | C. albicans | 3.125 | [12] |

| Pyrazine-2-carboxylic acid derivative | P4 | C. albicans | 3.125 | [12] |

Antiviral Activity

Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of human cytomegalovirus (HCMV) polymerase, exhibiting a broad spectrum of antiherpetic activity.[3]

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Pyrido[2,3-b]pyrazine | 27 | HCMV | 0.33 | [3] |

| Pyrazine Derivative | Favipiravir (T-705) | RABV | 32.4 | [13] |

Experimental Protocols

General Synthesis of Pyrazine Carboxamide Derivatives via Acyl Chloride

This method involves the conversion of a pyrazine carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [14]

-

To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.

-

Carefully add thionyl chloride (1.5 eq) to the suspension.

-

Reflux the mixture for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

-

After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the amine (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable dry solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyrazine-2-carbonyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyrazine carboxamide derivative.

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Drug Discovery Workflow: High-Throughput Screening for Kinase Inhibitors

The discovery of novel pyrazine-based kinase inhibitors often begins with a high-throughput screening (HTS) campaign.

Conclusion

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The examples provided in this guide highlight the significant contributions of pyrazine derivatives to the fields of oncology and infectious diseases. Further exploration of this remarkable heterocyclic system is poised to yield the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

In Silico Modeling of 2-Chloro-3-phenylpyrazine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the small molecule 2-Chloro-3-phenylpyrazine with a plausible biological target. Given the prominence of pyrazine derivatives in modern drug discovery, particularly as kinase inhibitors, this document will use Bruton's tyrosine kinase (BTK) as a representative target to illustrate a complete in silico analysis workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for molecular docking and molecular dynamics simulations, structured data presentation, and visualizations of key pathways and workflows to facilitate a deeper understanding of computational drug discovery processes.

Introduction to this compound and In Silico Modeling

The pyrazine moiety is a critical scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] this compound is a member of this versatile class of compounds. In silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the potential biological targets and mechanisms of action of such molecules before undertaking extensive experimental validation.

This guide will delineate the key steps in building a computational model to predict and analyze the interaction between this compound and a selected protein target. By leveraging techniques such as molecular docking and molecular dynamics, researchers can gain insights into binding modes, interaction energies, and the stability of the protein-ligand complex, thereby accelerating the drug discovery and development pipeline.

Hypothetical Target Selection: Bruton's Tyrosine Kinase (BTK)

Derivatives of imidazo[1,5-a]pyrazine have been investigated as potential inhibitors of Bruton's tyrosine kinase (BTK).[3][4] BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[2][5] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against BTK. Therefore, for the purpose of this guide, BTK will be used as the protein target for all described in silico protocols.

BTK Signaling Pathway

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[4] Activated BTK then phosphorylates downstream targets, including phospholipase C-gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and survival.[2] Inhibition of BTK disrupts this pathway, making it an attractive strategy for therapeutic intervention.

References

Halogenated Pyrazines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Physical Properties, Chemical Reactivity, and Biological Significance

Halogenated pyrazines are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The introduction of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and reactivity. This modulation of properties makes halogenated pyrazines versatile building blocks in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of key halogenated pyrazines, detailed experimental protocols for their synthesis and functionalization, and an exploration of their biological significance.

Physical and Chemical Properties

The physical and chemical properties of halogenated pyrazines are crucial for their application in drug design and synthesis. These properties are summarized in the tables below.

Physical Properties

A compilation of the key physical properties of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyrazine is presented in Table 1. These properties are essential for predicting the behavior of these compounds in various chemical and biological systems.

| Property | 2-Fluoropyrazine | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |

| Molecular Formula | C₄H₃FN₂ | C₄H₃ClN₂ | C₄H₃BrN₂ | C₄H₃IN₂ |

| Molecular Weight | 98.08 g/mol | 114.53 g/mol [1] | 158.98 g/mol [2] | 205.98 g/mol [3] |

| Appearance | Liquid | Colorless to light yellow clear liquid[3] | White to almost white clear liquid[3] | Orange to brown clear liquid[4] |

| Melting Point | - | - | - | - |

| Boiling Point | - | 153-154 °C[1][5][6] | 61 °C / 10 mmHg[3], 183 °C at 760 mmHg[7] | 110 °C / 34 mmHg[4][8] |

| Density | 1.213 g/mL at 25 °C | 1.283 g/mL at 25 °C[1][5][6] | 1.73 g/mL[3], 1.757 g/mL at 25 °C | 2.086 g/mL at 25 °C[8], 2.1 g/mL[4] |

| Refractive Index (n₂₀D) | 1.469 | 1.539[1][5][6] | 1.580[3] | 1.655[8] |

| Solubility | - | Insoluble in water[5][8], Soluble in methanol[5], Soluble in DMSO (50 mg/mL)[9] | Slightly miscible with water | - |

| pKa (Predicted) | - | -1.10 ± 0.10[5][6] | -1.15 ± 0.10 | - |

Table 1: Physical Properties of 2-Halogenated Pyrazines

Spectroscopic Data

The structural elucidation of halogenated pyrazines relies heavily on spectroscopic techniques. Key spectroscopic data are summarized in Table 2.

| Spectroscopy | 2-Fluoropyrazine | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |

| ¹H NMR | - | Available[10] | - | Available |

| ¹³C NMR | - | Available[11] | Available[2] | Available |

| IR Spectrum | - | Available | - | Available |

| Mass Spectrum | - | Available[12] | - | Available |

Table 2: Spectroscopic Data for 2-Halogenated Pyrazines

Synthesis and Reactivity

Halogenated pyrazines are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for a variety of functionalization reactions.

Synthesis of Halogenated Pyrazines

Several methods are employed for the synthesis of halogenated pyrazines.

-

From Aminopyrazines: Fluoropyrazines can be prepared from aminopyrazines via diazotization in fluoroboric acid[8].

-

Halogen Exchange: A common method for synthesizing fluoropyrazines is the halogen exchange (Halex) reaction, where a chloropyrazine is treated with a fluoride salt like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide[8].

-

Direct Halogenation: Direct bromination or chlorination of pyrazine can be achieved at high temperatures[13]. For instance, heating chlorine with pyrazine at 400°C yields 2-chloropyrazine[13].

-

From Hydroxypyrazines: Chloropyrazines can also be prepared from the corresponding hydroxypyrazines.

Key Chemical Reactions

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a halogen, makes halogenated pyrazines susceptible to nucleophilic aromatic substitution and excellent substrates for transition metal-catalyzed cross-coupling reactions.

The reactivity of 2-halopyrazines towards nucleophilic aromatic substitution generally follows the order F > Cl > Br > I, which is characteristic of SₙAr reactions where the rate-determining step is the nucleophilic attack. Fluoropyrazine is significantly more reactive than chloropyrazine towards nucleophiles[8].

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Fluoropyrazine with Piperidine

This protocol outlines a general procedure for the reaction of 2-fluoropyrazine with a common amine nucleophile.

-

Materials:

-

2-Fluoropyrazine

-

Piperidine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyrazine (1.0 equivalent).

-

Dissolve the 2-fluoropyrazine in the anhydrous solvent.

-

Add piperidine (1.1-1.5 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete at room temperature or may require gentle heating.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloropyrazine.

-

Materials:

-

2-Chloropyrazine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a reaction vessel, combine 2-chloropyrazine (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

-

Materials:

-

2-Bromopyrazine

-

Aniline

-

Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

-

Phosphine ligand (e.g., Xantphos or BINAP)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

-

Standard Schlenk techniques glassware

-

-

Procedure:

-

To a dry Schlenk tube, add 2-bromopyrazine (1.0 equivalent), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent, followed by the aniline (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene

This protocol describes a general procedure for the Sonogashira coupling.

-

Materials:

-

2-Iodopyrazine

-

Phenylacetylene

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a reaction flask, add 2-iodopyrazine (1.0 equivalent), the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add phenylacetylene (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Biological Significance and Signaling Pathways

Pyrazine derivatives exhibit a wide range of biological activities, and halogenation can further enhance their potency and pharmacokinetic profiles. Many pyrazine-based compounds have been investigated as inhibitors of various kinases and for their ability to induce apoptosis in cancer cells.

Inhibition of c-Met and VEGFR-2 Signaling

A significant number of pyrazine derivatives have been developed as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis[2]. The binding of ligands to these receptors initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Pyrazine-based inhibitors can block these pathways, leading to an anti-cancer effect.

Figure 1: Simplified c-Met/VEGFR-2 signaling pathway and the inhibitory action of halogenated pyrazine derivatives.

Experimental Workflow: Assessment of Apoptosis Induction

The ability of pyrazine derivatives to induce apoptosis is a key indicator of their potential as anticancer agents. A typical workflow to assess apoptosis is outlined below.

Figure 2: Experimental workflow for the assessment of apoptosis induction by a halogenated pyrazine derivative.

Conclusion

Halogenated pyrazines represent a class of compounds with significant potential in drug discovery and materials science. Their tunable physicochemical properties, conferred by the nature and position of the halogen substituent, coupled with their versatile reactivity, make them attractive scaffolds for the development of novel molecules with tailored functions. The synthetic methodologies and biological insights provided in this guide aim to facilitate further research and development in this exciting area of chemistry.

References

- 1. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 2. benchchem.com [benchchem.com]

- 3. 32111-21-0|2-Iodopyrazine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. 2-IODOPYRAZINE CAS#: 3211-21-0 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chempanda.com [chempanda.com]

- 13. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical evolution of pyrazine synthesis, providing a comprehensive resource for understanding the foundational methods that have paved the way for modern applications in pharmaceuticals, flavor chemistry, and materials science. From the pioneering work of the 19th century to contemporary methodologies, this document details the core synthetic strategies, offering experimental protocols, comparative data, and mechanistic insights.

Early Syntheses: The Dawn of Pyrazine Chemistry

The latter half of the 19th century marked the birth of pyrazine synthesis, with several key named reactions laying the groundwork for the field. These classical methods, while sometimes harsh by modern standards, remain fundamental to the conceptual understanding of pyrazine ring formation.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The first significant synthesis of a pyrazine was reported by Wilhelm Staedel and L. Rügheimer in 1876.[1] This method involves the reaction of an α-halo ketone with an excess of ammonia. The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[2]

Materials:

-

2-Chloroacetophenone

-

Aqueous or alcoholic ammonia (excess)

-

Ethanol

-

Oxidizing agent (e.g., copper(II) sulfate, air, or mercury(I) oxide)[2]

Procedure:

-

Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol in a reaction vessel. Add an excess of aqueous or alcoholic ammonia. The mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom by the amino group.[2]

-

Self-Condensation: The resulting α-amino ketone will begin to spontaneously condense. Heating the reaction mixture can induce the self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine intermediate.[2][3]

-

Oxidation: The dihydropyrazine intermediate is then oxidized to 2,5-diphenylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate and heating under reflux.[3][4]

-

Isolation and Purification: Upon completion of the oxidation, the reaction mixture is cooled. The 2,5-diphenylpyrazine product, which is often a solid, may precipitate. The product is collected by filtration and washed with a suitable solvent such as cold ethanol. Further purification can be achieved by recrystallization from ethanol.[3]

The Gutknecht Pyrazine Synthesis (1879)

Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed a variation in 1879, which is also based on the self-condensation of an α-amino ketone.[1] The key difference in the Gutknecht synthesis lies in the method of preparing the α-amino ketone, which is typically generated in situ from the reduction of an α-oximino ketone.[5][6] This method is considered more versatile for the preparation of substituted pyrazines.[4]

Materials:

-

Starting ketone

-

Nitrous acid (generated in situ from sodium nitrite and a mineral acid)

-

Reducing agent (e.g., zinc in acetic acid, catalytic hydrogenation)[2]

-

Oxidizing agent (e.g., copper(II) sulfate, mercury(I) oxide, or air)[6]

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid to form the corresponding α-oximino ketone.[2][3]

-

Reduction to α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. This can be achieved by various methods, including the use of zinc in acetic acid or through catalytic hydrogenation.[2]

-

Dimerization and Oxidation: The α-amino ketone undergoes dimerization to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the final pyrazine derivative.[2] The oxidation can be facilitated by the addition of an oxidizing agent like copper(II) sulfate, or in some cases, by exposure to air.[3]

-

Isolation and Purification: The final pyrazine product is isolated and purified using standard laboratory techniques such as distillation or column chromatography.[3]

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloro-3-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-3-phenylpyrazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the preparation of the precursor, 3-phenylpyrazin-2(1H)-one, through the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. The subsequent chlorination of this intermediate yields the final product. This application note includes detailed experimental procedures, stoichiometric data, and workflow visualizations to ensure reliable and reproducible results in a laboratory setting.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique chemical properties make them valuable scaffolds in medicinal chemistry. Specifically, this compound serves as a versatile building block for the synthesis of more complex molecules, enabling the introduction of the phenylpyrazine moiety and allowing for further functionalization at the chloro-position. The reliable synthesis of this intermediate is therefore a critical step in the discovery and development of new therapeutic agents. This protocol details a robust and well-documented pathway for its preparation.

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

Step 1: Synthesis of 3-Phenylpyrazin-2(1H)-one This step involves the formation of phenylglycinamide hydrochloride from benzaldehyde, followed by its condensation with glyoxal to form the pyrazinone ring.[1]

Step 2: Chlorination of 3-Phenylpyrazin-2(1H)-one The intermediate 3-phenylpyrazin-2(1H)-one is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the target compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpyrazin-2(1H)-one

This procedure is adapted from a known method for synthesizing 2-hydroxypyrazines.[1][2] It proceeds via the formation of an α-aminoamide intermediate, which is then cyclized with glyoxal.

Part A: Preparation of Phenylglycinamide Hydrochloride Intermediate [1]

-

Reaction Setup: In a well-ventilated fume hood, prepare a solution of potassium cyanide (0.3 mol) and ammonium chloride (0.3 mol) in 100 mL of water in a flask equipped with a magnetic stirrer.

-

Addition of Benzaldehyde: To the stirred solution, add a solution of benzaldehyde (0.3 mol) in 100 mL of methanol.

-

Reaction: Stir the resulting mixture vigorously at 25°C for 6 hours. An oil layer will form.

-

Extraction: Separate the oil layer and dissolve it in methylene chloride. Wash the organic solution with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a brown oil (α-aminophenylacetonitrile).

-

Hydrolysis: Carefully add 150 mL of concentrated hydrochloric acid to the oil and stir for 1 hour at 45°C. This will precipitate the phenylglycinamide hydrochloride.

Part B: Condensation and Cyclization [1]

-

Dissolution: Collect the phenylglycinamide hydrochloride precipitate and dissolve it in 120 mL of water. Stir the solution and cool it to 2°C in an ice bath.

-

Addition of Glyoxal: Add a 40% aqueous solution of glyoxal (4.8 g, 0.03 mol) to the cooled solution.

-

Base Addition: Slowly add 6.0 mL of 10 N sodium hydroxide dropwise, ensuring the temperature remains at 2°C.

-

Reaction: Stir the reaction mixture for 5 hours at 2°C.

-

Isolation and Purification: Filter the mixture. Acidify the filtrate to a pH of 6 with 3.0 mL of 10 N hydrochloric acid. The product, 3-phenylpyrazin-2(1H)-one, will precipitate.

-

Final Product: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound

This procedure employs a standard method for the conversion of a hydroxypyrazine (or its pyrazinone tautomer) to a chloropyrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 3-phenylpyrazin-2(1H)-one (1.0 eq).

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following tables summarize the stoichiometry for the described protocols. Yields are theoretical and actual yields may vary depending on experimental conditions.

Table 1: Stoichiometry for the Synthesis of 3-Phenylpyrazin-2(1H)-one (from Phenylglycinamide HCl)

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Ratio |

| Phenylglycinamide HCl | 186.64 | 0.03 | ~5.6 g | 1.0 |

| Glyoxal (40% aq.) | 58.04 | 0.03 | 4.8 g | 1.0 |

| Sodium Hydroxide (10 N) | 40.00 | 0.06 | 6.0 mL | 2.0 |

| Product: | ||||

| 3-Phenylpyrazin-2(1H)-one | 172.18 | 0.03 (Theor.) | 5.17 g (Theor.) | 1.0 (Theor.) |

Table 2: Stoichiometry for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Molar Ratio |

| 3-Phenylpyrazin-2(1H)-one | 172.18 | 1.0 | 1.0 eq | 1.0 |

| Phosphorus Oxychloride | 153.33 | 5.0 - 10.0 | 5.0 - 10.0 eq | 5.0 - 10.0 |

| Product: | ||||

| This compound | 190.63 | 1.0 (Theor.) | 1.0 eq (Theor.) | 1.0 (Theor.) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the key reaction stages.

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Chloro-3-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals and functional materials.